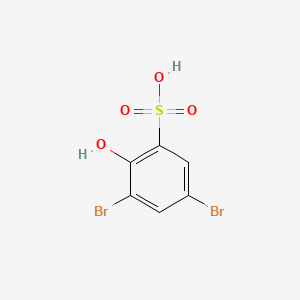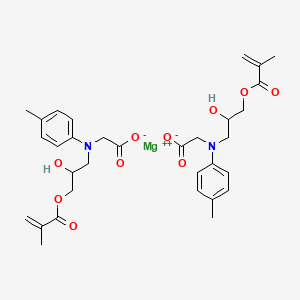
Magnesium, bis(3-(((carboxy-kappaO)methyl)(4-methylphenyl)amino-kappaN)-2-hydroxypropyl 2-methyl-2-propenoato)-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium, bis(3-(((carboxy-kappaO)methyl)(4-methylphenyl)amino-kappaN)-2-hydroxypropyl 2-methyl-2-propenoato)-, (T-4)- is a complex organometallic compound. It features a magnesium ion coordinated with ligands that include carboxylate and amino groups, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of magnesium salts with the appropriate ligands. The process may include:
Ligand Preparation: Synthesizing the ligands, which involves the reaction of 4-methylphenylamine with 2-hydroxypropyl 2-methyl-2-propenoic acid.
Complex Formation: Reacting the prepared ligands with a magnesium salt (e.g., magnesium chloride) under controlled conditions to form the desired complex.
Industrial Production Methods
Industrial production may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes:
Batch Processing: Large reactors where the ligands and magnesium salts are mixed and reacted.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation-Reduction: The magnesium center can participate in redox reactions.
Substitution: Ligands can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, and bases.
Major Products
The reactions typically yield products where the magnesium center remains intact, but the ligands are modified. For example, oxidation might convert hydroxyl groups to carbonyl groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst in organic synthesis reactions.
Material Science: Incorporated into polymers and materials for enhanced properties.
Biology and Medicine
Drug Delivery: Potential use in drug delivery systems due to its ability to coordinate with various molecules.
Biological Imaging: Utilized in imaging techniques due to its unique chemical properties.
Industry
Coatings: Used in protective coatings due to its stability and reactivity.
Electronics: Incorporated into electronic materials for improved performance.
Mechanism of Action
The compound exerts its effects through coordination chemistry. The magnesium ion interacts with various molecular targets, facilitating reactions or stabilizing structures. The pathways involved often include:
Ligand Exchange: Ligands can be exchanged with other molecules, altering the compound’s reactivity.
Electron Transfer: The magnesium center can participate in electron transfer reactions, influencing redox processes.
Comparison with Similar Compounds
Similar Compounds
- Magnesium bis(2-hydroxyethyl)terephthalate
- Magnesium bis(acetylacetonate)
- Magnesium bis(2,4-pentanedionate)
Uniqueness
This compound is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or specific interactions with biological molecules.
Properties
CAS No. |
211810-95-6 |
|---|---|
Molecular Formula |
C32H40MgN2O10 |
Molecular Weight |
637.0 g/mol |
IUPAC Name |
magnesium;2-(N-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]-4-methylanilino)acetate |
InChI |
InChI=1S/2C16H21NO5.Mg/c2*1-11(2)16(21)22-10-14(18)8-17(9-15(19)20)13-6-4-12(3)5-7-13;/h2*4-7,14,18H,1,8-10H2,2-3H3,(H,19,20);/q;;+2/p-2 |
InChI Key |
ZJVXDDVRDPFPBP-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(COC(=O)C(=C)C)O)CC(=O)[O-].CC1=CC=C(C=C1)N(CC(COC(=O)C(=C)C)O)CC(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


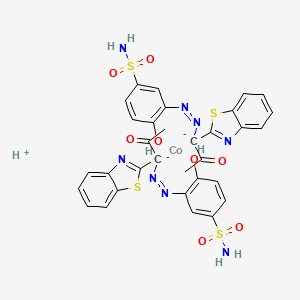

![5-[(2-Tert-butyl-4-methoxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B15184653.png)

![1-Benzyl-4,5-dihydro-2-isoheptadecyl-1-[3-[(1-oxoisooctadecyl)amino]propyl]-1h-imidazolium chloride](/img/structure/B15184669.png)
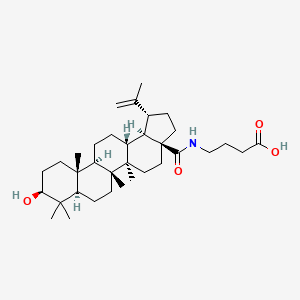

![[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B15184695.png)
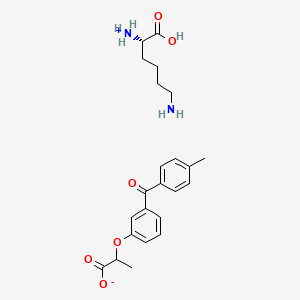
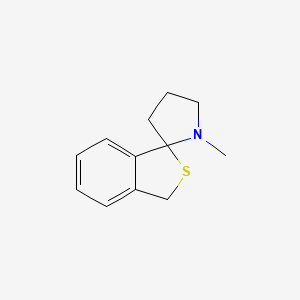
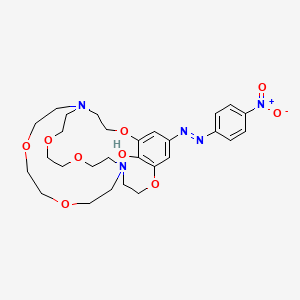

![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide)](/img/structure/B15184735.png)
